Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate

Übersicht

Beschreibung

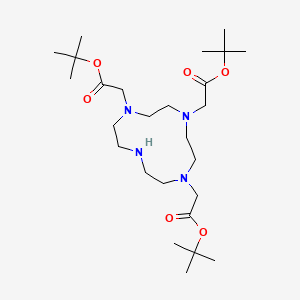

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate, also known as DOTA-tri-t-Bu-ester, is a compound with the empirical formula C28H52N4O8 and a molecular weight of 572.73 . It is used as a reactant to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) .

Synthesis Analysis

A novel process for producing tri-tertiary-butyl-2,2`, 2``- (1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetate involves the use of dimethylformamide as a solvent. This method allows for the synthesis of the desired compound in a short time under mild temperature conditions, making it more economical and industrially applicable than conventional methods .Molecular Structure Analysis

The SMILES string for this compound isCC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(O)=O . Physical And Chemical Properties Analysis

This compound has a molecular weight of 572.73 and is typically available in lump form . Its density is 1.079, and it has a melting point of 129-131°C .Wissenschaftliche Forschungsanwendungen

Bifunctional Chelating Agent

DO3A tert-Butyl ester is widely employed as a precursor to explore new protocols of synthetically useful DOTA-based Bifunctional Chelating Agents (BFCA). The free secondary amino group can be derivatized in order to conjugate the macrocycle to a target-specific biomolecules . This makes it a versatile compound that can be conjugated both to a biomolecule (protein, Fab fragment) or to a synthetic molecule .

Peptide Labeling

In a subsequent step, the developed chelator was successfully conjugated to a peptide sequence . This application is particularly useful in the field of biochemistry and molecular biology, where it can help in the study of protein function and interaction.

Diagnostic and Therapeutic Agent

This macrocycle is very useful for the complexation of β − -emitting radionuclides, like 90Y, 177Lu, widely employed in nuclear medicine protocols . This makes it a valuable tool in the field of medical diagnostics and therapeutics.

Contrast Agent in MRI

The compound is also used for the complexation of trivalent ions like Gd(III) for application in magnetic resonance imaging as a contrast agent . This helps in enhancing the visibility of internal body structures in MRI, making it a crucial tool in medical imaging.

Catalyst or Intermediate in Chemical Reactions

DO3A tert-Butyl ester can also serve as a catalyst or intermediate in chemical reactions . It can lower the activation energy of the reaction, increase the reaction rate, and make difficult reactions easier to achieve .

Peptide Labeling Reagent

The compound has good solubility in DMF and DCM, and its free carboxyl group can be easily activated using uronium or phosphonium coupling reagents, enabling it to be attached to peptide amino groups . This makes it a convenient reagent for the labeling of peptides with DOTA .

Wirkmechanismus

Target of Action

DO3A tert-Butyl ester, also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate or DO3A-t-Bu-ester, is a macrocyclic chelating agent . It is primarily used to form stable and inert complexes with metal ions, particularly β−-emitting radionuclides like 90 Y, 177 Lu , and trivalent ions like Gd (III) . These complexes are widely employed in nuclear medicine protocols and as contrast agents in magnetic resonance imaging .

Mode of Action

The compound’s mode of action involves the formation of stable complexes with metal ions . The free secondary amino group of DO3A tert-Butyl ester can be derivatized to conjugate the macrocycle to target-specific biomolecules . This allows the compound to bind to its targets and induce changes in their properties .

Biochemical Pathways

The biochemical pathways affected by DO3A tert-Butyl ester are primarily related to its role as a chelating agent. By forming stable complexes with metal ions, it can influence the distribution and availability of these ions within biological systems . The downstream effects of this action can vary depending on the specific ions involved and their roles within the organism.

Pharmacokinetics

The pharmacokinetics of DO3A tert-Butyl ester are influenced by its chemical properties and the nature of the complexes it forms . The compound exhibits high metabolic stability in plasma . It exhibits rapid pharmacokinetics in mice with excretion mainly through the urinary system .

Result of Action

The molecular and cellular effects of DO3A tert-Butyl ester’s action are largely dependent on the specific metal ions it complexes with and the biomolecules it targets . For instance, when used in PET imaging of cancer, the compound can help visualize tumors .

Action Environment

The action, efficacy, and stability of DO3A tert-Butyl ester can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability . Furthermore, the compound’s stability and reactivity can be influenced by factors such as temperature and pH .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHVTLJFPDOJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459679 | |

| Record name | DO3A-t-Bu-ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate | |

CAS RN |

122555-91-3 | |

| Record name | DO3A-t-Bu-ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid, tris(1,1-dimethylethyl) ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMX8GL4N3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)

![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)